1-ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride
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Description
1-ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride is a useful research compound. Its molecular formula is C25H28ClN3O4 and its molecular weight is 469.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Applications
- This compound is an intermediate in the synthesis of anti-hypertensive drugs, like Doxazosin, which is used for treating urinary outflow obstruction and symptoms associated with benign prostate hyperplasia (BPH) and hypertension (C. Ramesh et al., 2006).
- Novel derivatives have been synthesized for potential applications as anti-inflammatory and analgesic agents, demonstrating significant activity in inhibiting cyclooxygenase enzymes (COX-1/COX-2) and providing analgesic and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).
- Certain derivatives of this compound have been prepared and tested for their analgesic and anti-inflammatory properties in animal models, showing potential as more potent analgesics compared to reference compounds (P. Manoury et al., 1979).
Antimicrobial and Antihypertensive Properties
- Derivatives of this compound have demonstrated broad antibacterial spectrum and bactericidal activity, particularly against Pseudomonas maltophilia, Acinetobacter calcoaceticus, and anaerobic microorganisms (T. Hirose et al., 1987).
- Some 1,2,4-Triazole derivatives synthesized from this compound were found to possess good or moderate antimicrobial activities against various test microorganisms (H. Bektaş et al., 2007).
- Piperidine derivatives with a quinazoline ring system, similar to the compound , were prepared and shown to produce strong hypotension in animal models, indicating potential antihypertensive applications (H Takai et al., 1986).
Dual Antihypertensive Agents
- New derivatives were synthesized as potential dual antihypertensive agents, showing the possibility of this compound to be modified for specific therapeutic applications (Pavlína Marvanová et al., 2016).
HIV-1 Reverse Transcriptase Inhibitors
- Certain analogues were synthesized and evaluated for their efficacy in inhibiting HIV-1 reverse transcriptase, leading to the discovery of novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors (D. Romero et al., 1994).
Properties
IUPAC Name |
[9-(4-ethylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-(4-methoxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4.ClH/c1-3-27-8-10-28(11-9-27)24-19-14-22-23(32-13-12-31-22)15-21(19)26-16-20(24)25(29)17-4-6-18(30-2)7-5-17;/h4-7,14-16H,3,8-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMXDKOIBCBTOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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